molecular formula C19H16N4O2 B1653472 2-amino-5-oxo-4-(1-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 1855890-26-4

2-amino-5-oxo-4-(1-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B1653472
CAS No.: 1855890-26-4
M. Wt: 332.4
InChI Key: QMGLTLAVHUFHSM-UHFFFAOYSA-N
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Description

2-amino-5-oxo-4-(1-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-oxo-4-(1-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylpyrazole with appropriate aldehydes and malononitrile in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-oxo-4-(1-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chromenes with various functional groups.

Scientific Research Applications

2-amino-5-oxo-4-(1-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-5-oxo-4-(1-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4H-chromene derivatives: These compounds share a similar chromene core structure but differ in their substituents.

    Pyrazole derivatives: Compounds with a pyrazole ring that exhibit similar biological activities.

Uniqueness

2-amino-5-oxo-4-(1-phenyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its combination of a chromene core with a phenylpyrazole moiety. This structural feature imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research.

Properties

CAS No.

1855890-26-4

Molecular Formula

C19H16N4O2

Molecular Weight

332.4

IUPAC Name

2-amino-5-oxo-4-(2-phenylpyrazol-3-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C19H16N4O2/c20-11-13-17(18-15(24)7-4-8-16(18)25-19(13)21)14-9-10-22-23(14)12-5-2-1-3-6-12/h1-3,5-6,9-10,17H,4,7-8,21H2

InChI Key

QMGLTLAVHUFHSM-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=NN3C4=CC=CC=C4)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=NN3C4=CC=CC=C4)C(=O)C1

Origin of Product

United States

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